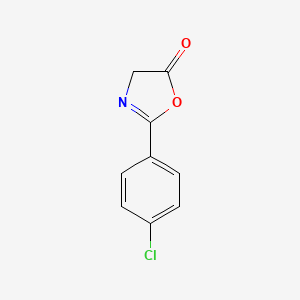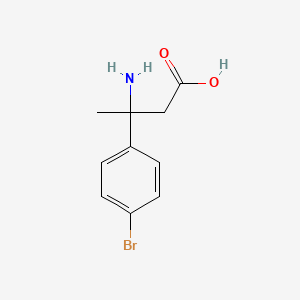
4-(2-methylpropyl)-2-Morpholine carbocylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-methylpropyl)-2-Morpholine carbocylic acid is an organic compound that belongs to the class of carboxylic acids. This compound is characterized by the presence of a morpholine ring substituted with a 2-methylpropyl group and a carboxylic acid functional group. Carboxylic acids are known for their versatility and reactivity, making them valuable in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpropyl)-2-Morpholine carbocylic acid can be achieved through several synthetic routes. One common method involves the reaction of morpholine with 2-methylpropyl bromide in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield the desired carboxylic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylpropyl)-2-Morpholine carbocylic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to primary alcohols.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, primary alcohols, and various substituted morpholine derivatives.
Scientific Research Applications
4-(2-methylpropyl)-2-Morpholine carbocylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and formulation.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(2-methylpropyl)-2-Morpholine carbocylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The morpholine ring may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar carboxylic acid functional group.
Ketoprofen: Another NSAID with structural similarities to 4-(2-methylpropyl)-2-Morpholine carbocylic acid.
Flurbiprofen: An NSAID with a similar aromatic ring and carboxylic acid group.
Uniqueness
This compound is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-(2-methylpropyl)morpholine-2-carboxylic acid |
InChI |
InChI=1S/C9H17NO3/c1-7(2)5-10-3-4-13-8(6-10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
CUGDWSNURYSAHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCOC(C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-([1-(Difluoromethyl)-1H-benzimidazol-2-yl]methyl)-n-methylamine](/img/structure/B12094277.png)

![2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine](/img/structure/B12094291.png)

![2-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12094297.png)

![N-[5-(hydrazinylmethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride](/img/structure/B12094314.png)


![3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid hydrochloride](/img/structure/B12094336.png)

![Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B12094343.png)

